8-METHYL-N-{1-[(2-METHYLPHENYL)METHYL]-1H-PYRAZOL-4-YL}-2-(PYRIDIN-4-YL)QUINOLINE-4-CARBOXAMIDE
Overview
Description
8-METHYL-N-{1-[(2-METHYLPHENYL)METHYL]-1H-PYRAZOL-4-YL}-2-(PYRIDIN-4-YL)QUINOLINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of quinolinecarboxamides This compound is characterized by its unique structure, which includes a quinoline core, a pyrazole ring, and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-METHYL-N-{1-[(2-METHYLPHENYL)METHYL]-1H-PYRAZOL-4-YL}-2-(PYRIDIN-4-YL)QUINOLINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the quinoline core, the introduction of the pyrazole ring, and the attachment of the pyridine moiety. One common synthetic route involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic catalysts.
Introduction of the Pyrazole Ring: The pyrazole ring can be introduced through a cyclization reaction involving hydrazine and α,β-unsaturated carbonyl compounds.
Attachment of the Pyridine Moiety: The pyridine moiety can be attached through a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of boronic acids with halogenated pyridine derivatives in the presence of palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
8-METHYL-N-{1-[(2-METHYLPHENYL)METHYL]-1H-PYRAZOL-4-YL}-2-(PYRIDIN-4-YL)QUINOLINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the compound’s structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs of the compound.
Scientific Research Applications
8-METHYL-N-{1-[(2-METHYLPHENYL)METHYL]-1H-PYRAZOL-4-YL}-2-(PYRIDIN-4-YL)QUINOLINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Pharmacology: Researchers investigate the compound’s pharmacokinetics and pharmacodynamics to understand its absorption, distribution, metabolism, and excretion in the body.
Industrial Applications: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex organic molecules used in the pharmaceutical and agrochemical industries.
Mechanism of Action
The mechanism of action of 8-METHYL-N-{1-[(2-METHYLPHENYL)METHYL]-1H-PYRAZOL-4-YL}-2-(PYRIDIN-4-YL)QUINOLINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: A compound with a similar pyrazole ring structure, known for its CDK2 inhibitory activity.
Indole Derivatives: Compounds with an indole core, known for their wide range of pharmacological effects.
Uniqueness
8-METHYL-N-{1-[(2-METHYLPHENYL)METHYL]-1H-PYRAZOL-4-YL}-2-(PYRIDIN-4-YL)QUINOLINE-4-CARBOXAMIDE is unique due to its combination of a quinoline core, pyrazole ring, and pyridine moiety, which confer distinct chemical and biological properties. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound for scientific research and potential therapeutic applications .
Properties
IUPAC Name |
8-methyl-N-[1-[(2-methylphenyl)methyl]pyrazol-4-yl]-2-pyridin-4-ylquinoline-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N5O/c1-18-6-3-4-8-21(18)16-32-17-22(15-29-32)30-27(33)24-14-25(20-10-12-28-13-11-20)31-26-19(2)7-5-9-23(24)26/h3-15,17H,16H2,1-2H3,(H,30,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKKJFEPHLYITHZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=NC=C3)C(=O)NC4=CN(N=C4)CC5=CC=CC=C5C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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